N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline is a synthetic organic compound characterized by its benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Introduction of the Isovaline Moiety: The final step involves the coupling of the sulfonylated benzoxazine with isovaline. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoxazines, depending on the reagents used.
Scientific Research Applications
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline can be compared with other benzoxazine derivatives and sulfonyl-containing compounds:
Benzoxazine Derivatives: Compounds such as 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine share the core benzoxazine structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl Compounds: Sulfonyl-containing compounds like methanesulfonyl chloride or sulfonylureas have different functional groups attached to the sulfonyl moiety, resulting in distinct reactivity and applications.
List of Similar Compounds
- 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine
- Methanesulfonyl chloride
- Sulfonylureas
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H18N2O6S |
---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
2-methyl-2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-4-14(3,13(18)19)16-23(20,21)9-5-6-11-10(7-9)15-12(17)8(2)22-11/h5-8,16H,4H2,1-3H3,(H,15,17)(H,18,19) |
InChI Key |
UNTSOLQOFSNPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.